(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
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Overview
Description
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a brominated oxoindoline moiety and a phenoxyacetohydrazide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the oxoindoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenylacetohydrazide: Similar structure but with a phenyl group instead of a phenoxy group.
(E)-N’-(5-chloro-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the phenoxyacetohydrazide group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNXJLHJFKBYHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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